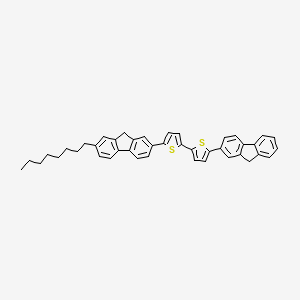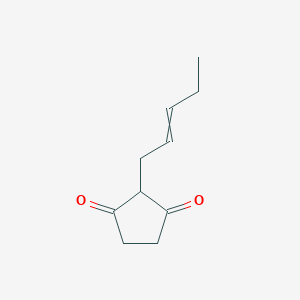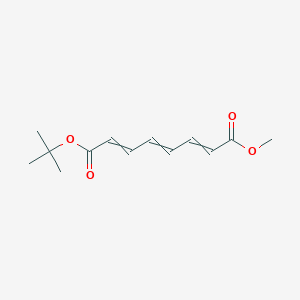
tert-Butyl methyl octa-2,4,6-trienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl methyl octa-2,4,6-trienedioate is an organic compound with the molecular formula C13H18O4 It is a derivative of octa-2,4,6-trienedioic acid, where the hydrogen atoms are replaced by tert-butyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl octa-2,4,6-trienedioate typically involves the esterification of octa-2,4,6-trienedioic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl methyl octa-2,4,6-trienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
tert-Butyl methyl octa-2,4,6-trienedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl octa-2,4,6-trienedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, such as proteins and nucleic acids, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl methyl ether: A commonly used organic solvent with similar structural features.
tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.
Methyl octa-2,4,6-trienedioate: A related compound without the tert-butyl group, used in similar applications.
Uniqueness
tert-Butyl methyl octa-2,4,6-trienedioate is unique due to the presence of both tert-butyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, where its specific structural features can be exploited for desired outcomes.
Propiedades
Número CAS |
920504-59-2 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
8-O-tert-butyl 1-O-methyl octa-2,4,6-trienedioate |
InChI |
InChI=1S/C13H18O4/c1-13(2,3)17-12(15)10-8-6-5-7-9-11(14)16-4/h5-10H,1-4H3 |
Clave InChI |
SVKZHXHOSYZGNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C=CC=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
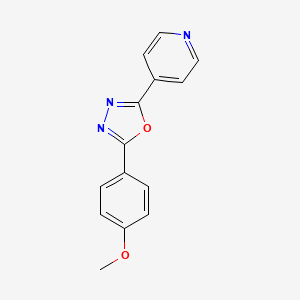
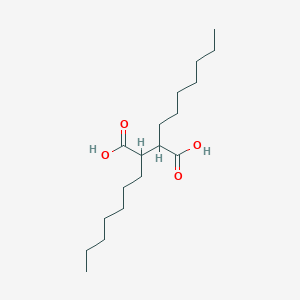

![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174514.png)
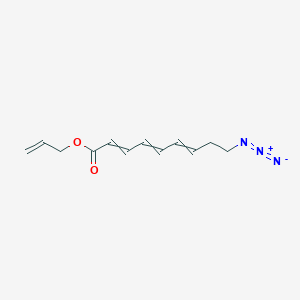


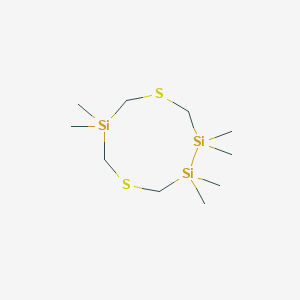
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
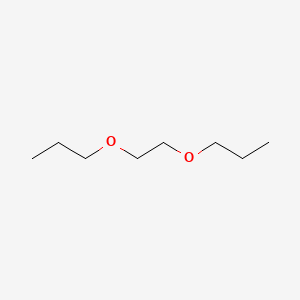
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
